molecular formula C21H23FN2O3 B10826440 [(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate CAS No. 666859-33-2

[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate

Cat. No.: B10826440
CAS No.: 666859-33-2
M. Wt: 370.4 g/mol
InChI Key: FRKHSTMEWWIUQD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated benzoyl compound under basic conditions.

    Introduction of the Fluorobenzoyl Group: The piperidine intermediate is then reacted with a fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzoyl group.

    Formation of the Phenylethyl Carbamate: The final step involves the reaction of the fluorobenzoyl-piperidine intermediate with phenylethyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate can be compared with other similar compounds, such as:

    [(1S)-2-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate: Similar structure but with a chlorine atom instead of fluorine.

    [(1S)-2-[4-(4-methylbenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate: Similar structure but with a methyl group instead of fluorine.

    [(1S)-2-[4-(4-nitrobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate: Similar structure but with a nitro group instead of fluorine.

Properties

CAS No.

666859-33-2

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate

InChI

InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15/h1-9,17,19H,10-14H2,(H2,23,26)/t19-/m1/s1

InChI Key

FRKHSTMEWWIUQD-LJQANCHMSA-N

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C[C@H](C3=CC=CC=C3)OC(=O)N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.